![molecular formula C17H20FN3O4S B2988876 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine CAS No. 1798018-01-5](/img/structure/B2988876.png)
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyridazines and has shown promising results in various biological studies.
Applications De Recherche Scientifique
Phosphoinositide-3-Kinase Inhibitors
In the field of cancer research, phosphoinositide-3-kinase inhibitors are a key focus. One such study explored replacing the piperazine sulfonamide portion of the PI3Kα inhibitor AMG 511 with aliphatic alcohols, leading to a compound with effective in vitro efficacy and pharmacokinetic parameters. This compound demonstrated significant potential in inhibiting hepatocyte growth factor-induced Akt Ser473 phosphorylation in mouse liver models, indicating its potential use in cancer therapy (Lanman et al., 2014).
Radiolabeled Antagonists for PET Imaging
The compound [18F]p-MPPF, which includes the structure of interest, has been used as a 5-HT 1A antagonist for studying serotonergic neurotransmission using positron emission tomography (PET). This research involved chemistry, radiochemistry, animal data, and human data with PET, providing valuable insights into the functioning of serotonergic systems (Plenevaux et al., 2000).
Hypoglycemic Agents
In the development of treatments for diabetes, research into hypoglycemic benzoic acid derivatives revealed insights into structure-activity relationships. These studies aimed at replacing certain groups in the meglitinide analog to enhance activity and duration of action, potentially leading to more effective treatments for type 2 diabetes (Grell et al., 1998).
Mécanisme D'action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups
Mode of Action
The compound’s structure suggests it may act through a mechanism involving the sulfonyl group The sulfonyl group could potentially form hydrogen bonds with its target, leading to changes in the target’s function
Biochemical Pathways
The compound’s structure suggests it may be involved in pathways where sulfonyl-containing compounds play a role
Pharmacokinetics
For instance, the sulfonyl group could potentially influence the compound’s solubility, which would affect its absorption and distribution
Result of Action
Based on the compound’s structure, it can be hypothesized that the compound may cause changes in the function of its targets, leading to downstream effects at the molecular and cellular levels
Action Environment
Factors such as ph and temperature could potentially affect the compound’s stability and interaction with its targets
Propriétés
IUPAC Name |
3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-12-3-6-17(20-19-12)25-14-7-9-21(10-8-14)26(22,23)16-11-13(18)4-5-15(16)24-2/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNIBBNKLJYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.